molecular formula C21H17N3O2 B2495812 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide CAS No. 897616-97-6

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide

Cat. No.: B2495812
CAS No.: 897616-97-6
M. Wt: 343.386
InChI Key: SRXMQAKBSMYDRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups. .

Scientific Research Applications

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may bind to certain proteins or nucleic acids, disrupting their normal function .

Comparison with Similar Compounds

N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O2/c1-13-10-11-24-18(12-13)22-14(2)19(21(24)26)23-20(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXMQAKBSMYDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)C3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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